molecular formula C21H25FN2O4S B3400386 4-ethoxy-3-fluoro-N-(1-pivaloylindolin-6-yl)benzenesulfonamide CAS No. 1040660-79-4

4-ethoxy-3-fluoro-N-(1-pivaloylindolin-6-yl)benzenesulfonamide

Cat. No.: B3400386
CAS No.: 1040660-79-4
M. Wt: 420.5 g/mol
InChI Key: JAKQDDYLDPJHIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethoxy-3-fluoro-N-(1-pivaloylindolin-6-yl)benzenesulfonamide is a synthetic organic compound designed for research applications, integrating a benzenesulfonamide moiety with an indoline scaffold. The benzenesulfonamide group is recognized as a privileged structure in medicinal chemistry , particularly known for its potential in enzyme inhibition. Specifically, 1,3,4-oxadiazol-2-ylbenzenesulfonamide derivatives have been documented as potent and specific inhibitors of the monoamine oxidase B (MAO-B) enzyme, with certain analogs exhibiting activity in the nanomolar range (IC₅₀ = 0.0027 µM). MAO-B inhibitors are of significant interest in neuroscience research for investigating targets related to neurodegenerative disorders . The indoline component of the molecule is part of the broader indole class of heterocycles. Indole derivatives are renowned for their diverse biological potential and are frequently explored in pharmaceutical research. They have demonstrated a wide spectrum of pharmacological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects . The specific combination of the sulfonamide and indoline structures in this compound suggests it is a valuable chemical tool for high-throughput screening and drug discovery programs , aimed at developing novel therapeutic agents. Researchers may find this compound useful for probing biological pathways and validating new targets in cellular models. This product is provided as a solid and is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]-4-ethoxy-3-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O4S/c1-5-28-19-9-8-16(13-17(19)22)29(26,27)23-15-7-6-14-10-11-24(18(14)12-15)20(25)21(2,3)4/h6-9,12-13,23H,5,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAKQDDYLDPJHIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C(C)(C)C)C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-3-fluoro-N-(1-pivaloylindolin-6-yl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-3-fluoro-N-(1-pivaloylindolin-6-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium ethoxide or potassium fluoride in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-ethoxy-3-fluoro-N-(1-pivaloylindolin-6-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Binding Affinity and Ligand Efficiency

Gold Scores (GS) and Hydrogen Bonding Scores (HBS) are critical metrics for evaluating ligand-receptor interactions:

Compound Gold Score (GS) Hydrogen Bonding Score (HBS) Target
4-Ethoxy-3-fluoro-N-(1-pivaloylindolin-6-yl)benzenesulfonamide Not reported Not reported PPARγ (inferred)
INT131 (reference compound) 90.65 N/A PPARγ
Compound 6 (quinolin-3-yloxy derivative) 78.09 6.11 PPARγ
Compound 7 (quinolin-3-yloxy derivative) 87.26 7.42 PPARγ
  • Key Insight: While specific GS/HBS data for the target compound are unavailable, its ethoxy/fluoro substituents may enhance binding compared to Compound 6 (lower GS) but fall short of INT131. The pivaloylindolin group likely improves hydrophobic interactions, analogous to the quinolin-3-yloxy moiety in Compounds 6 and 7 .
A. Electron-Withdrawing vs. Electron-Donating Groups
  • HIV Integrase (HIV-IN) Inhibitors: Styrylquinoline-derived benzenesulfonamides with para-nitro (electron-withdrawing) groups (e.g., IIIi) showed 96.7% inhibition, surpassing methoxy (72.9%) or methyl (82.0%) analogs . Comparison: The 3-fluoro group in the target compound may mimic nitro’s electron-withdrawing effects, enhancing chelation with metallic cofactors.
B. Alkoxy Chain Length
  • 4-Methoxy-N-(1-pivaloylindolin-6-yl)benzenesulfonamide ():
    • Methoxy (shorter chain) may reduce lipophilicity compared to ethoxy, affecting membrane permeability. Ethoxy’s extended chain in the target compound could improve bioavailability but requires empirical validation.

Target Specificity and Structural Moieties

  • PPARγ vs. VEGFR-2 Inhibitors :
    • Quinazolin-8-yl and thiadiazol/indazol derivatives (e.g., Compounds 10 and 19) inhibit VEGFR-2, driven by dimethoxyphenyl and heterocyclic substituents .
    • Comparison : The pivaloylindolin group in the target compound may favor PPARγ over VEGFR-2 due to steric and electronic compatibility with nuclear receptor binding pockets .

Q & A

Q. What methodologies are recommended for optimizing the synthetic route of 4-ethoxy-3-fluoro-N-(1-pivaloylindolin-6-yl)benzenesulfonamide to enhance yield and purity?

  • Methodological Answer : Utilize Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent, catalyst loading) and identify optimal conditions. For example, fractional factorial designs can minimize the number of trials while accounting for interactions between variables . Integrate computational reaction path searches (e.g., quantum chemical calculations) to predict viable intermediates and transition states, reducing trial-and-error experimentation. Experimental data should be fed back into simulations to refine predictions, as demonstrated in the ICReDD framework for reaction design .

Q. Which spectroscopic and analytical techniques are critical for structural confirmation of this compound?

  • Methodological Answer : Combine NMR spectroscopy (¹H, ¹³C, and ¹⁹F for ethoxy, fluoro, and sulfonamide groups), high-resolution mass spectrometry (HRMS) for molecular weight validation, and X-ray crystallography for absolute stereochemical determination. For example, benzenesulfonamide derivatives often require 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in aromatic regions .

Q. How can researchers design initial biological screening assays to evaluate this compound’s bioactivity?

  • Methodological Answer : Prioritize target-based assays (e.g., enzyme inhibition, receptor binding) using fluorogenic or radiolabeled substrates. Pair these with cell-based viability assays (e.g., MTT, ATP-lite) to assess cytotoxicity. Dose-response curves should be generated with at least three biological replicates to ensure statistical robustness. Structural analogs, such as those in PubChem entries, can guide target selection .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and regioselectivity of this compound in novel reactions?

  • Methodological Answer : Employ density functional theory (DFT) to calculate activation energies and identify reactive sites. For example, the fluoro and ethoxy groups may direct electrophilic substitution via electronic effects. Compare results with experimental kinetic data (e.g., Hammett plots) to validate computational models. The ICReDD framework’s integration of computation and experimentation is a validated approach for such predictions .

Q. What strategies resolve contradictions in biological activity data across independent studies?

  • Methodological Answer : Conduct meta-analyses to identify variables causing discrepancies (e.g., assay conditions, cell lines). Reproduce key experiments under standardized protocols, including controls for batch-to-batch compound variability. For instance, differences in solubility (due to the pivaloyl group) may require reevaluation of DMSO concentrations or use of solubilizing agents .

Q. How can structure-activity relationship (SAR) studies be systematically designed for this sulfonamide derivative?

  • Methodological Answer : Synthesize analogs with modifications to the ethoxy , fluoro , or pivaloylindolin moieties. Use DoE to prioritize substituents and assess additive/synergistic effects. Pair this with molecular docking to predict binding affinities to targets like kinases or GPCRs. For example, PubChem data on similar benzenesulfonamides highlight the importance of the sulfonamide group in target engagement .

Q. What advanced separation techniques are suitable for purifying this compound from complex reaction mixtures?

  • Methodological Answer : Employ preparative HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% TFA). For scale-up, consider membrane-based separation (e.g., nanofiltration) to remove byproducts while retaining the target molecule. CRDC classification RDF2050104 highlights membrane technologies as critical for such applications .

Data Analysis and Experimental Design

Q. How should researchers statistically analyze dose-response data to determine IC₅₀ values accurately?

  • Methodological Answer : Use non-linear regression models (e.g., four-parameter logistic curve) in software like GraphPad Prism. Validate model fit with goodness-of-fit metrics (e.g., R², residual plots). For low solubility compounds, ensure data points cover the full dynamic range by testing higher concentrations in solubilized forms .

Q. What experimental designs are optimal for studying the degradation pathways of this compound under physiological conditions?

  • Methodological Answer : Apply accelerated stability testing (e.g., varying pH, temperature) with LC-MS/MS monitoring. Use DoE to simulate physiological extremes (e.g., pH 1.2 for gastric fluid, pH 7.4 for plasma). Kinetic modeling (e.g., Arrhenius equation) can extrapolate shelf-life data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-ethoxy-3-fluoro-N-(1-pivaloylindolin-6-yl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-ethoxy-3-fluoro-N-(1-pivaloylindolin-6-yl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.